methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
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Overview
Description
Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a compound that features a benzylsulfanyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the following steps:
Formation of the Benzylsulfanyl Group: This can be achieved by reacting a suitable thiol with a benzyl halide under basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, while the Boc-protected amine can be deprotected to reveal a functional amine group that can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-3-(benzylsulfanyl)-2-amino propanoate: Lacks the Boc protection.
Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}butanoate: Has an additional carbon in the backbone.
Uniqueness
Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the presence of both the benzylsulfanyl and Boc-protected amine groups, which provide distinct reactivity and potential for diverse applications .
Properties
Molecular Formula |
C16H23NO4S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl (2S)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m1/s1 |
InChI Key |
KXUSUGVJXKJTBL-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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